molecular formula C25H21N5O3S B2600042 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide CAS No. 1115564-76-5

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Cat. No.: B2600042
CAS No.: 1115564-76-5
M. Wt: 471.54
InChI Key: DRSLSZRYZTURNR-UHFFFAOYSA-N
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Description

3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including an imidazole ring, a benzamide moiety, and a furan ring, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.

    Thioether Formation:

    Amide Bond Formation: The benzamide moiety is typically introduced via an amide coupling reaction, using reagents such as carbodiimides (e.g., EDC or DCC) to facilitate the formation of the amide bond.

    Furan Ring Introduction: The furan ring can be incorporated through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,5-dione derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

Medicinally, the compound could be explored for its potential therapeutic effects. The presence of the imidazole ring, benzamide moiety, and furan ring suggests it could have activity against certain diseases, possibly acting as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity or modulating their function. The imidazole ring could coordinate with metal ions in enzymes, while the benzamide moiety might interact with protein binding sites.

Comparison with Similar Compounds

Similar Compounds

    3-(2-((2-((4-cyanophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide: can be compared with other imidazole derivatives, benzamides, and furan-containing compounds.

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole, which are used as antifungal and antibacterial agents.

    Benzamides: Compounds such as sulpiride and tiapride, which are used as antipsychotic and antiemetic agents.

    Furan-Containing Compounds: Compounds like furosemide, a diuretic, and nitrofurantoin, an antibiotic.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer a distinct set of chemical and biological properties

Properties

IUPAC Name

3-[2-[2-(4-cyanoanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O3S/c1-17-5-10-22(33-17)15-28-24(32)19-3-2-4-21(13-19)30-12-11-27-25(30)34-16-23(31)29-20-8-6-18(14-26)7-9-20/h2-13H,15-16H2,1H3,(H,28,32)(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSLSZRYZTURNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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